Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20F2N2O2 and a molecular weight of 298.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenyl group and a tert-butyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that tertiary butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This suggests that the compound may interact with its targets through the tert-butyl group.
Biochemical Pathways
The tert-butyl group’s unique reactivity pattern is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
The compound’s synthesis has been achieved with a good yield and selectivity , suggesting that it may have potential applications in synthetic organic chemistry.
Action Environment
The synthesis of similar compounds has been developed using flow microreactor systems , suggesting that the reaction environment can significantly impact the compound’s synthesis and possibly its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,5-difluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs .
Medicine: Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of fluorine, which can lead to different reactivity and biological activity.
- Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate: The presence of a trifluoromethyl group can significantly alter the compound’s electronic properties and interactions with biological targets.
- Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate: This compound has a single fluorine atom, which may result in different pharmacokinetic and pharmacodynamic profiles compared to the difluorophenyl derivative .
Tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-5-4-18-13(9-19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOHINFZQLKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886768-90-7 | |
Record name | tert-butyl 3-(3,5-difluorophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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